
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt
Overview
Description
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt (CAS 191671-46-2) is a water-soluble, amine-reactive biotinylation reagent widely used to label proteins, peptides, and other biomolecules via primary amines (e.g., lysine residues). Its molecular formula is C₂₀H₂₉N₄O₉S₂·Na, with a molecular weight of 556.59 g/mol . Key features include:
- Water solubility: Enabled by the sulfonate group, making it ideal for physiological conditions without organic solvents .
- Spacer arm: A 22.4 Å hexanoate linker reduces steric hindrance during streptavidin binding .
- Applications: Protein-protein interaction studies, Western blotting, ELISA, and cell surface labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) and a spacer arm, such as hexanoic acid. The reaction is carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester. The resulting product is then sulfonated to increase its solubility in water.
Step 1: Biotin is reacted with hexanoic acid in the presence of DCC to form biotinylated hexanoic acid.
Step 2: The biotinylated hexanoic acid is then reacted with NHS to form the NHS ester.
Step 3: The NHS ester is sulfonated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and filtration, to ensure high purity and yield. The final product is typically dried under vacuum and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: Mild alkaline conditions (pH 7.2-8.5) are optimal for the reaction.
Major Products
The major product formed from the reaction of this compound with primary amines is a biotinylated molecule. This biotinylated molecule can then be used for various applications, including affinity purification and detection assays.
Scientific Research Applications
Biotinylation of Proteins
One of the primary applications of Sulfo-NHS-LC-Biotin is in the biotinylation of proteins for various assays:
- Immunoprecipitation: It enhances the detection of specific proteins by allowing them to be captured using streptavidin-coated beads. This method is crucial for studying protein interactions and signaling pathways .
- Western Blotting: Biotinylated proteins can be visualized using streptavidin conjugated to enzymes or fluorophores, increasing sensitivity and specificity in detection .
DNA Detection and Analysis
Sulfo-NHS-LC-Biotin is also employed in nucleic acid research:
- DNA Microarrays: The compound can be used to biotinylate DNA probes, facilitating their attachment to solid supports for hybridization studies .
- PCR Applications: Biotinylated primers allow for the easy isolation and detection of PCR products through streptavidin-based methods .
Enhanced Detection Methods
The compound enhances various analytical techniques:
- ELISA (Enzyme-Linked Immunosorbent Assay): Biotinylation improves the binding efficiency of antibodies and antigens, resulting in increased assay sensitivity .
- Mass Spectrometry: Biotinylated proteins can be enriched prior to mass spectrometric analysis, improving the identification of low-abundance proteins .
Immunoassays Using Sulfo-NHS-LC-Biotin
A study by Hnatowich et al. demonstrated the effectiveness of biotinylated antibodies in immunoassays, showing a significant increase in signal intensity when using streptavidin-conjugated reporters compared to non-biotinylated controls .
Protein Interaction Studies
Research conducted by Gretch et al. utilized Sulfo-NHS-LC-Biotin for studying protein-protein interactions in cell signaling pathways. The biotinylation allowed for efficient capture and subsequent analysis via mass spectrometry, revealing critical interaction networks involved in cellular responses .
Data Table: Comparison of Applications
Application | Methodology | Advantages |
---|---|---|
Immunoprecipitation | Use of streptavidin beads | High specificity and sensitivity |
DNA Microarrays | Biotinylation of DNA probes | Enhanced hybridization efficiency |
ELISA | Biotinylated antibodies | Increased signal detection |
Mass Spectrometry | Enrichment of biotinylated proteins | Improved identification of low-abundance proteins |
Mechanism of Action
The mechanism of action of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt involves the formation of a stable amide bond between the NHS ester group and primary amines on target molecules. This reaction results in the covalent attachment of biotin to the target molecule. The biotinylated molecule can then interact with avidin or streptavidin, which have a high affinity for biotin, enabling various downstream applications such as purification and detection.
Comparison with Similar Compounds
Key Parameters for Comparison
Detailed Analysis
Solubility and Reactivity
- Sulfo-N-succinimidyl 6-(biotinamido) hexanoate: Water solubility due to the sulfonate group enables use in aqueous buffers, avoiding cell membrane penetration. Ideal for extracellular labeling .
- NHS-LC-Biotin : Lacks the sulfonate group, requiring organic solvents (e.g., DMSO) and allowing intracellular protein labeling .
- Sulfo-NHS-SS-Biotin : Contains a disulfide bond for cleavable biotinylation, useful in reversible assays .
Spacer Arm Length
- The 22.4 Å spacer in Sulfo-NHS-LC-Biotin minimizes steric hindrance during streptavidin binding, outperforming Sulfo-NHS-Biotin (13.5 Å) in applications requiring deeper avidin interaction .
- Shorter spacers (e.g., 13.5 Å in Sulfo-NHS-Biotin) may limit accessibility in densely packed protein complexes .
Functional Groups
- Pyridyldithiol-based reagents (e.g., Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate): Target thiol groups for site-specific conjugation, enabling controlled crosslinking .
- Cleavable reagents (e.g., Sulfo-NHS-SS-Biotin): Allow elution of biotinylated molecules under reducing conditions (e.g., DTT treatment) .
Research Findings and Case Studies
- Protein Avidin-Biotin Systems : Sulfo-NHS-LC-Biotin reduces antigenicity in solid-phase assays (e.g., ELISA) by minimizing direct antibody-carrier interactions .
- Toll-like Receptor Studies : Used to investigate sugar transport mechanisms via Glut1 in tumor treatment models .
- Electrochemical Impedance Spectroscopy (EIS) : Binding to streptavidin alters impedance spectra, enabling real-time monitoring of conformational changes .
Notes on Discrepancies
- CAS Number Variants: and list 127062-22-0 as an alternative CAS for Sulfo-NHS-LC-Biotin, while most sources cite 191671-46-2. This discrepancy may arise from supplier-specific nomenclature .
- Pricing Differences: Santa Cruz Biotechnology prices 100 mg at $600 , while other vendors list \sim$430–$826 , reflecting supplier-specific margins.
Biological Activity
Sulfo-N-succinimidyl 6-(biotinamido)hexanoate, sodium salt, commonly referred to as Sulfo-NHS-LC-Biotin , is a water-soluble biotinylation reagent widely utilized in biological research for labeling proteins and antibodies. This compound is particularly valued for its ability to selectively modify primary amines in proteins without penetrating cell membranes, making it ideal for surface protein labeling. The following sections delve into its biological activity, applications, and relevant research findings.
- Molecular Formula : C₂₀H₂₉N₄NaO₉S₂
- Molecular Weight : 556.59 g/mol
- CAS Number : 127062-22-0
- Solubility : Soluble in water (10 mg/mL), DMF, and DMSO
- Reactivity : Reacts with primary amines to form stable amide bonds
Sulfo-NHS-LC-Biotin functions through the formation of an irreversible bond with primary amines. The sulfo-NHS group enhances water solubility compared to traditional NHS esters and prevents cellular uptake due to its negative charge. This characteristic allows for selective labeling of proteins on the cell surface while avoiding intracellular modifications .
Applications in Research
- Protein Labeling : Primarily used for biotinylating antibodies and proteins to facilitate their detection through streptavidin-based systems.
- Cell Surface Labeling : Due to its impermeability, it is employed to label surface proteins on live cells without affecting intracellular components.
- Biosensor Development : Used in the functionalization of biosensors, enhancing their sensitivity and specificity by immobilizing biomolecules onto sensor surfaces .
Case Study 1: Antibody Labeling
A study demonstrated the efficacy of Sulfo-NHS-LC-Biotin in labeling antibodies for use in ELISA assays. The biotinylated antibodies showed enhanced binding affinity to streptavidin-coated plates, leading to improved detection limits compared to non-biotinylated controls. The optimal conditions for biotinylation were found at pH 7.4, which facilitated maximum reaction efficiency .
Case Study 2: Surface Protein Analysis
Research involving schistosome parasites utilized Sulfo-NHS-LC-Biotin to label surface proteins. This approach allowed for the identification of specific antigens that could be targeted for vaccine development. The study highlighted the reagent's ability to selectively label proteins without permeating the cell membrane, thus preserving the integrity of intracellular components .
Comparative Analysis of Biotinylation Reagents
Reagent Name | Spacer Length (Angstroms) | Cell Permeability | Application |
---|---|---|---|
Sulfo-NHS-LC-Biotin | 22.4 | Cell-impermeant | Protein/Antibody labeling |
NHS-Biotin | 11.4 | Cell-permeable | General biotinylation |
Biotin-XX-NHS | 36 | Cell-impermeant | Surface protein labeling |
This table illustrates how different biotinylation reagents vary in spacer length and permeability, influencing their specific applications in biological research.
Q & A
Basic Questions
Q. How to design a protocol for labeling cell surface proteins using this reagent?
- Methodological Answer :
- Step 1 : Wash cells with ice-cold PBS (pH 7.2–7.4) to preserve membrane integrity.
- Step 2 : Prepare a 1–2 mg/mL solution of the reagent in pH 8.0 buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl) to ensure optimal NHS-ester reactivity.
- Step 3 : Incubate cells with the reagent at 4°C for 30–45 min to minimize internalization .
- Step 4 : Quench unreacted groups with 50 mM Tris-HCl (pH 8.0) for 15 min.
- Validation : Confirm biotinylation efficiency via SDS-PAGE followed by streptavidin-HRP blotting .
Q. What factors influence the reagent’s reactivity with lysine residues?
- Key Variables :
- pH : Optimal reactivity occurs at pH 7.5–8.4. Below pH 7.0, NHS-ester hydrolysis accelerates, reducing labeling efficiency.
- Temperature : Use 4°C for cell surface labeling to prevent endocytosis; room temperature for purified proteins.
- Molar Ratio : A 10:1 molar excess of reagent to protein ensures complete labeling without aggregation .
Q. How to store and handle the reagent to maintain stability?
- Guidelines :
- Store desiccated at -20°C; avoid repeated freeze-thaw cycles.
- Prepare fresh solutions in anhydrous DMSO or pH 8.0 buffers.
- Follow lab safety protocols: Wear gloves, avoid inhalation, and ensure proper ventilation due to sulfonate group reactivity .
Advanced Research Questions
Q. How does the 22.4 Å spacer arm impact avidin-biotin binding in sterically constrained systems?
- Mechanistic Insight :
- The extended spacer minimizes steric hindrance between biotin and avidin, particularly in solid-phase assays (e.g., ELISA, nitrocellulose DNA detection).
- Application Example : In Protein Avidin-Biotin Capture Systems, this spacer enhances antibody-antigen recognition by reducing surface-induced conformational changes .
- Comparative Data : Shorter spacers (e.g., 13.5 Å in sulfo-NHS-SS-biotin) show 30% lower binding efficiency in surface plasmon resonance (SPR) assays .
Q. How to resolve contradictions in biotinylation efficiency across experimental setups?
- Troubleshooting Framework :
- Buffer Variability : Phosphate buffers (pH 8.0) improve labeling vs. Tris-based buffers, which quench NHS-esters prematurely .
- Protein Accessibility : Membrane proteins with buried lysines may require detergent solubilization (e.g., 0.1% Triton X-100) for effective labeling .
- Quantitative Analysis : Use LC-MS/MS to map biotinylated lysines and identify steric/electrostatic barriers .
Q. What advanced techniques leverage this reagent for dynamic protein interaction studies?
- Innovative Applications :
- Live-Cell Dynamic Combinatorial Chemistry : Biotinylate cell surface receptors to track ligand-receptor complex redistribution in real time using streptavidin-quantum dot conjugates .
- Single-Molecule Imaging : Combine with anti-biotin Fab fragments for super-resolution microscopy of membrane protein clusters .
Q. How to optimize biotinylation for structural studies (e.g., cryo-EM, X-ray crystallography)?
- Best Practices :
- Controlled Labeling : Use substoichiometric reagent ratios (1:1–1:3) to avoid disrupting protein folding.
- Tag Validation : Introduce a His-tag for tandem affinity purification, ensuring biotinylation does not interfere with crystallization .
Q. Methodological Tables
Table 1 : Comparison of Biotinylation Reagents
Table 2 : Buffer Compatibility for Labeling
Buffer Type | pH | Reactivity (Relative %) |
---|---|---|
Sodium Phosphate | 8.0 | 100% |
Tris-HCl | 8.0 | 20% |
HEPES | 7.5 | 85% |
Borate | 9.0 | 75% |
References |
Properties
IUPAC Name |
sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGWLCLUQNFDIS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N4NaO9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405518 | |
Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191671-46-2 | |
Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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